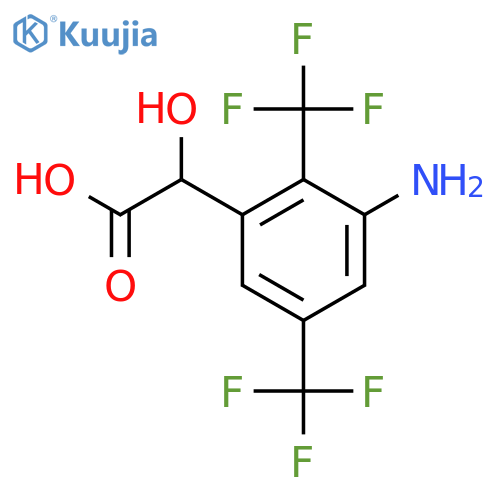Cas no 1805122-57-9 (3-Amino-2,5-bis(trifluoromethyl)mandelic acid)
3-アミノ-2,5-ビス(トリフルオロメチル)マンデル酸は、高度にフッ素化されたマンデル酸誘導体であり、医薬品中間体や有機合成における重要なビルディングブロックとして利用されます。分子内に2つのトリフルオロメチル基とアミノ基を有するため、高い電子求引性と反応性を示し、複雑な有機分子の合成において優れた選択性を発揮します。特に、創薬化学分野では、代謝安定性や膜透過性の向上が求められる化合物設計において有用です。また、結晶性が良好なため精製が容易であり、安定性にも優れています。

1805122-57-9 structure
商品名:3-Amino-2,5-bis(trifluoromethyl)mandelic acid
CAS番号:1805122-57-9
MF:C10H7F6NO3
メガワット:303.157903909683
CID:4982784
3-Amino-2,5-bis(trifluoromethyl)mandelic acid 化学的及び物理的性質
名前と識別子
-
- 3-Amino-2,5-bis(trifluoromethyl)mandelic acid
-
- インチ: 1S/C10H7F6NO3/c11-9(12,13)3-1-4(7(18)8(19)20)6(5(17)2-3)10(14,15)16/h1-2,7,18H,17H2,(H,19,20)
- InChIKey: XZWKHZUPJBBYSU-UHFFFAOYSA-N
- ほほえんだ: FC(C1C(=CC(C(F)(F)F)=CC=1C(C(=O)O)O)N)(F)F
計算された属性
- 水素結合ドナー数: 3
- 水素結合受容体数: 10
- 重原子数: 20
- 回転可能化学結合数: 2
- 複雑さ: 369
- 疎水性パラメータ計算基準値(XlogP): 1.9
- トポロジー分子極性表面積: 83.6
3-Amino-2,5-bis(trifluoromethyl)mandelic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A013009152-1g |
3-Amino-2,5-bis(trifluoromethyl)mandelic acid |
1805122-57-9 | 97% | 1g |
1,579.40 USD | 2021-06-25 |
3-Amino-2,5-bis(trifluoromethyl)mandelic acid 関連文献
-
Zheng Jian Chen,Tong Xue,Jong-Min Lee RSC Adv., 2012,2, 10564-10574
-
S. M. Wood,F. Castles,S. J. Elston,S. M. Morris RSC Adv., 2016,6, 31919-31924
-
Ahmad Reza Moosavi-Zare,Mohammad Ali Zolfigol,Ehsan Noroozizadeh,Mahsa Tavasoli,Vahid Khakyzadeh,Abdolkarim Zare New J. Chem., 2013,37, 4089-4094
-
Bhawna,Mrinmoy Roy,Vikram,Aftab Alam,M. Aslam Chem. Commun., 2021,57, 1478-1481
-
Ruth H. Howard,Carlos Alonso-Moreno,Lewis M. Broomfield,David L. Hughes,Joseph A. Wright,Manfred Bochmann Dalton Trans., 2009, 8667-8682
1805122-57-9 (3-Amino-2,5-bis(trifluoromethyl)mandelic acid) 関連製品
- 1368221-70-8(2-amino-1,2,4triazolo1,5-apyridine-8-carbonitrile)
- 886495-79-0(3-[4-(4-Methoxy-phenyl)-thiazol-2-yl]-phenylamine)
- 2126178-06-9(tert-butyl N-[(1-benzyl-6-fluoro-1,2,3,4-tetrahydroquinolin-3-yl)methyl]carbamate)
- 921513-90-8(N-{2-3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}-4-methoxybenzene-1-sulfonamide)
- 925554-11-6(2,6-Dimethyl-4-[(2-phenylethenyl)sulfonyl]morpholine)
- 2137518-26-2(INDEX NAME NOT YET ASSIGNED)
- 379254-42-9(4-{(4-methyl-4H-1,2,4-triazol-3-yl)sulfanylmethyl}benzohydrazide)
- 320417-17-2(7-(2-Pyridinyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile)
- 164414-62-4(5-bromo-7-methoxy-1-benzofuran)
- 1400563-40-7((3,6-Dimethylpyrazin-2-yl)methanol)
推奨される供給者
Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
